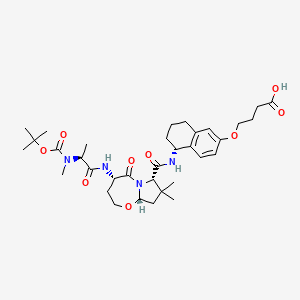

N-Boc-SBP-0636457-O-C3-COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H50N4O9 |

|---|---|

Molecular Weight |

658.8 g/mol |

IUPAC Name |

4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid |

InChI |

InChI=1S/C34H50N4O9/c1-20(37(7)32(44)47-33(2,3)4)29(41)36-25-15-17-46-26-19-34(5,6)28(38(26)31(25)43)30(42)35-24-11-8-10-21-18-22(13-14-23(21)24)45-16-9-12-27(39)40/h13-14,18,20,24-26,28H,8-12,15-17,19H2,1-7H3,(H,35,42)(H,36,41)(H,39,40)/t20-,24+,25-,26-,28+/m0/s1 |

InChI Key |

DEMXROZKCRNOIT-KYLNZKAQSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1CCO[C@H]2CC([C@H](N2C1=O)C(=O)N[C@@H]3CCCC4=C3C=CC(=C4)OCCCC(=O)O)(C)C)N(C)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C(=O)NC1CCOC2CC(C(N2C1=O)C(=O)NC3CCCC4=C3C=CC(=C4)OCCCC(=O)O)(C)C)N(C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling N-Boc-SBP-0636457-O-C3-COOH: A Core Component for Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-SBP-0636457-O-C3-COOH is a pivotal chemical entity in the rapidly advancing field of targeted protein degradation. It serves as a precursor, specifically an E3 ligase ligand-linker conjugate, for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ligase, connected to a three-carbon carboxylic acid linker. The N-Boc protecting group safeguards the amine functionality during chemical synthesis. This guide delves into the technical specifics of this compound, its application in the development of IAP-recruiting PROTACs for the degradation of the anti-apoptotic protein Bcl-xL, and the associated experimental methodologies.

Chemical Identity and Properties

This compound is a key building block for PROTAC synthesis. Its structure is designed for straightforward conjugation to a target protein ligand.

| Property | Value | Source |

| Molecular Formula | C34H50N4O9 | [1] |

| Molecular Weight | 658.8 g/mol | [1] |

| IUPAC Name | 4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][2][3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid | [1] |

| Synonyms | HY-131190, CS-0130236 | [1] |

| Function | E3 Ligase Ligand-Linker Conjugate | [2][3][4] |

Role in PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. This compound provides the IAP E3 ligase-binding motif and the linker for the construction of such PROTACs.

The primary application of this compound is in the creation of PROTACs targeting the anti-apoptotic protein Bcl-xL.[2][3][4] Overexpression of Bcl-xL is a hallmark of many cancers, contributing to tumor survival and resistance to therapy. By inducing the degradation of Bcl-xL, these PROTACs can trigger apoptosis in cancer cells. The recruitment of the IAP E3 ligase is a strategic choice to overcome potential resistance mechanisms associated with more commonly used E3 ligases like VHL and CRBN.

Signaling Pathway of IAP-Recruiting Bcl-xL PROTACs

The mechanism of action for a PROTAC synthesized from this compound involves the formation of a ternary complex between the PROTAC, the target protein (Bcl-xL), and the IAP E3 ligase. This proximity induces the ubiquitination of Bcl-xL, marking it for degradation by the proteasome.

Caption: Mechanism of IAP-recruiting PROTAC-mediated Bcl-xL degradation.

Quantitative Data

The efficacy of PROTACs derived from IAP-binding ligands is quantified by their ability to induce the degradation of the target protein (DC50 and Dmax) and their cytotoxic effect on cancer cells (IC50). The following table summarizes representative data for an IAP-recruiting Bcl-xL PROTAC, referred to as Compound 8a in the referenced literature.

| Parameter | Cell Line | Value | Reference |

| DC50 (Bcl-xL Degradation) | MyLa 1929 | Not explicitly stated in abstract | [5][6] |

| Dmax (Bcl-xL Degradation) | MyLa 1929 | >90% (inferred) | [6] |

| IC50 (Cell Viability) | MyLa 1929 | Potent (comparable to ABT-263) | [5][6] |

| Platelet Toxicity | Human Platelets | Significantly reduced vs. ABT-263 | [5][6] |

Experimental Protocols

The synthesis and evaluation of PROTACs derived from this compound involve several key experimental procedures.

Synthesis of an IAP-Recruiting Bcl-xL PROTAC

The synthesis involves the deprotection of the N-Boc group on this compound, followed by amide coupling with a ligand for the target protein, Bcl-xL (e.g., a derivative of ABT-263).

Caption: General workflow for the synthesis of an IAP-recruiting Bcl-xL PROTAC.

Western Blot Analysis for Bcl-xL Degradation

This is a fundamental technique to visualize and quantify the reduction in Bcl-xL protein levels following PROTAC treatment.

Protocol:

-

Cell Culture and Treatment: Culture cancer cell lines (e.g., MyLa 1929) to an appropriate confluency. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified duration (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay to ensure equal protein loading.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Bcl-xL. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of Bcl-xL degradation relative to the loading control.

Cell Viability Assay

This assay assesses the cytotoxic effects of the PROTAC on cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC, the parent Bcl-xL inhibitor (e.g., ABT-263), and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well and measure the signal (luminescence or absorbance) using a plate reader.

-

Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a valuable chemical tool for the development of IAP-recruiting PROTACs. Its application in creating degraders of the anti-apoptotic protein Bcl-xL offers a promising therapeutic strategy for various cancers. The ability to recruit an alternative E3 ligase like IAP expands the toolkit for targeted protein degradation, potentially overcoming resistance and reducing off-target toxicities. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of these novel therapeutic agents.

References

- 1. MDM2-BCL-X L PROTACs enable degradation of BCL-X L and stabilization of p53 – ScienceOpen [scienceopen.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of IAP-recruiting BCL-XL PROTACs as potent degraders across multiple cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of N-Boc-SBP-0636457-O-C3-COOH in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-SBP-0636457-O-C3-COOH is a crucial chemical entity in the field of targeted protein degradation. It is a Boc-protected E3 ligase ligand-linker conjugate, specifically incorporating a ligand for the Inhibitor of Apoptosis Proteins (IAP) E3 ligase.[1] This molecule serves as a synthetic building block for the creation of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This guide provides a comprehensive overview of the mechanism of action of PROTACs derived from this compound, with a focus on their role in the degradation of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL).

Core Mechanism of Action: PROTAC-Mediated Bcl-xL Degradation

PROTACs synthesized using this compound are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. The core mechanism involves the formation of a ternary complex between the target protein (Bcl-xL), the PROTAC, and an E3 ubiquitin ligase (IAP).[2]

This process can be broken down into the following key steps:

-

Ternary Complex Formation: The PROTAC molecule, featuring a Bcl-xL binding moiety and the IAP ligand derived from this compound, simultaneously binds to Bcl-xL and an IAP E3 ligase. This brings the target protein and the E3 ligase into close proximity.

-

Ubiquitination of Bcl-xL: Within the ternary complex, the IAP E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of Bcl-xL. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated Bcl-xL is then recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins. The proteasome unfolds and proteolytically degrades Bcl-xL into small peptides.

-

PROTAC Recycling: After inducing the ubiquitination of Bcl-xL, the PROTAC molecule is released from the complex and can catalytically induce the degradation of multiple Bcl-xL proteins.

This targeted degradation of Bcl-xL offers a significant therapeutic advantage over traditional inhibition, as it removes the entire protein from the cell, potentially leading to a more profound and durable biological response. A key study by Zhang X, et al. in the European Journal of Medicinal Chemistry (2020) demonstrated the successful application of this strategy by developing IAP-recruiting Bcl-xL PROTACs.[3]

Signaling Pathways and Biological Consequences

The degradation of Bcl-xL by these PROTACs has profound implications for the intrinsic apoptotic pathway. Bcl-xL is a key anti-apoptotic protein that sequesters pro-apoptotic proteins such as Bax and Bak, preventing them from forming pores in the mitochondrial outer membrane.[4]

By degrading Bcl-xL, the PROTACs unleash Bax and Bak, leading to:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize and form pores in the mitochondrial membrane.

-

Cytochrome c Release: The pores allow for the release of cytochrome c from the intermembrane space of the mitochondria into the cytoplasm.

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), leading to the formation of the apoptosome.

-

Caspase Activation: The apoptosome recruits and activates pro-caspase-9, which in turn activates executioner caspases, primarily caspase-3.

-

Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

This targeted induction of apoptosis in cancer cells that are dependent on Bcl-xL for survival is the primary therapeutic rationale for developing these PROTACs.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of representative IAP-recruiting Bcl-xL PROTACs, as reported in the literature. These compounds were synthesized using precursors related to this compound.

Table 1: In Vitro Cytotoxicity of IAP-Recruiting Bcl-xL PROTACs

| Compound | Cell Line | IC50 (nM) | E3 Ligase Recruited | Reference |

| Compound 8a | MyLa 1929 | 62 | IAP | [5] |

IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of cell viability.

Table 2: Bcl-xL Degradation Potency of a Representative IAP-Recruiting PROTAC

| Compound | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference |

| Compound 8a | MyLa 1929 | Not explicitly reported | Potent degradation observed | IAP | [5] |

DC50 (Half-maximal degradation concentration) is the concentration of the PROTAC that induces 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and characterization of PROTACs. The following sections provide an overview of the key experimental protocols used in the study by Zhang X, et al. (2020).

Western Blot Analysis for Bcl-xL Degradation

This is a fundamental assay to confirm and quantify the degradation of the target protein.

1. Cell Culture and Treatment:

-

Seed a suitable cancer cell line (e.g., MyLa 1929) in 6-well plates.

-

Allow cells to adhere and reach 70-80% confluency.

-

Treat the cells with varying concentrations of the PROTAC compound or vehicle control (DMSO) for a specified duration (e.g., 16 hours).[5]

2. Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[6]

3. Protein Quantification:

-

Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal loading of protein for each sample.[6]

4. SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Bcl-xL. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also used to normalize for protein loading.[6]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

5. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the Bcl-xL protein levels to the loading control.

-

Calculate the percentage of remaining Bcl-xL protein relative to the vehicle-treated control.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the PROTACs on cancer cells.

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at an appropriate density.

2. Compound Treatment:

-

Treat the cells with a serial dilution of the PROTAC compound for a specified period (e.g., 72 hours).[5]

3. MTT Reagent Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]

4. Solubilization:

-

Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.[7]

5. Absorbance Measurement:

-

Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.[7]

6. Data Analysis:

-

The absorbance is directly proportional to the number of viable cells.

-

Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

PROTAC Mechanism of Action

Caption: General mechanism of action for an IAP-recruiting Bcl-xL PROTAC.

Apoptotic Signaling Pathway Induced by Bcl-xL Degradation

Caption: Downstream signaling cascade following Bcl-xL degradation.

Experimental Workflow for PROTAC Evaluation

Caption: A typical workflow for evaluating the efficacy of a novel PROTAC.

Conclusion

This compound is a valuable chemical tool for the development of IAP-recruiting PROTACs aimed at the targeted degradation of Bcl-xL. This approach offers a promising strategy to overcome the limitations of traditional Bcl-xL inhibitors by inducing the complete removal of the protein, thereby robustly triggering the apoptotic cascade in cancer cells. The provided data, protocols, and diagrams serve as a comprehensive technical guide for researchers in the field of targeted protein degradation and oncology drug discovery. Further research and development of PROTACs derived from this and similar building blocks hold significant potential for advancing cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of IAP-recruiting BCL-XL PROTACs as potent degraders across multiple cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. MTT assay protocol | Abcam [abcam.com]

An In-depth Technical Guide to the IAP Ligand N-Boc-SBP-0636457-O-C3-COOH for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IAP (Inhibitor of Apoptosis) ligand N-Boc-SBP-0636457-O-C3-COOH, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its mechanism of action as a SMAC mimetic, its application in recruiting IAP E3 ligases for the degradation of target proteins, and presents quantitative data and experimental protocols derived from the successful development of IAP-recruiting BCL-XL PROTACs.

Core Concepts: IAP Ligands and PROTAC Technology

PROTACs are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1] They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex.[1] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[1]

The recruitment of different E3 ligases can overcome resistance mechanisms and expand the scope of targetable proteins.[2][3] While VHL and CRBN are commonly recruited E3 ligases, there is growing interest in utilizing other ligases such as IAPs.[2][3] IAP-based PROTACs, also known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), have shown significant promise.[4]

This compound is a derivative of the SMAC mimetic SBP-0636457, functionalized with a Boc-protected amine and a carboxylic acid linker.[5][6] This design allows for its incorporation into PROTACs, enabling the recruitment of IAP E3 ligases to a specific protein of interest.[5][7]

Mechanism of Action: A SMAC Mimetic Approach

This compound acts as a SMAC (Second Mitochondria-derived Activator of Caspases) mimetic.[8] Endogenous SMAC promotes apoptosis by binding to and antagonizing IAP proteins.[8] This IAP ligand mimics the N-terminal AVPI motif of SMAC, allowing it to bind to the BIR (Baculoviral IAP Repeat) domains of IAP proteins, primarily cIAP1, cIAP2, and XIAP.[8]

By binding to cIAP1 and cIAP2, SMAC mimetics induce their auto-ubiquitination and subsequent proteasomal degradation.[7] This leads to the stabilization of NIK (NF-κB-inducing kinase) and the activation of the non-canonical NF-κB pathway.[7] Furthermore, by antagonizing XIAP, they relieve the inhibition of caspases, thereby promoting apoptosis.[7] In the context of a PROTAC, this IAP ligand brings the E3 ligase activity of cIAP1 or XIAP into proximity with the target protein, leading to its ubiquitination and degradation.

PROTAC-mediated Protein Degradation Workflow

Quantitative Data: BCL-XL Degradation

The following data is summarized from the study by Zhang X, et al. (2020), which utilized an IAP ligand structurally related to this compound to generate potent BCL-XL degrading PROTACs.[2] The study highlights the efficacy of recruiting IAP E3 ligases for targeted degradation.

| Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Recruited E3 Ligase |

| PROTAC 8a | MyLa 1929 | ~100 | >90 | 180 | IAP |

| PROTAC 8a | MOLT-4 | ~100 | >90 | 250 | IAP |

| PROTAC 8a | RS4;11 | ~250 | >90 | 450 | IAP |

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation percentage. IC50: Half-maximal inhibitory concentration for cell viability.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of PROTACs derived from this compound. The following are key experimental protocols.

Western Blotting for BCL-XL Degradation

This protocol is used to quantify the reduction in BCL-XL protein levels following PROTAC treatment.

-

Cell Culture and Treatment: Seed cancer cell lines (e.g., MyLa 1929, MOLT-4) at a density of 0.5 x 10^6 cells/mL and allow them to grow overnight. Treat the cells with varying concentrations of the IAP-recruiting PROTAC for 16-24 hours.

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blotting: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with a primary antibody specific for BCL-XL. A loading control antibody (e.g., β-actin or GAPDH) should be used.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the BCL-XL signal to the loading control to determine the percentage of remaining protein relative to the vehicle control.

Western Blotting Experimental Workflow

Cell Viability Assay

This protocol assesses the cytotoxic effect of BCL-XL degradation.

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC for 72 hours.

-

Viability Assessment: Add a cell viability reagent such as MTT or CellTiter-Glo to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability. Plot the cell viability against the log of the PROTAC concentration and use non-linear regression to calculate the IC50 value.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to verify the formation of the Target-PROTAC-IAP ternary complex.

-

Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow the ternary complex to accumulate. Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein (e.g., BCL-XL) or the E3 ligase (e.g., XIAP) overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein complexes.

-

Washing: Wash the beads multiple times with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Run the eluted samples on an SDS-PAGE gel and perform Western blotting to detect the presence of the target protein, the E3 ligase, and other components of the complex. An increased signal for the co-immunoprecipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.

Conclusion

This compound is a valuable chemical tool for the development of IAP-recruiting PROTACs. Its ability to engage IAP E3 ligases provides an effective strategy for the targeted degradation of proteins of interest, such as the anti-apoptotic protein BCL-XL. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers working to advance the field of targeted protein degradation. The successful application of this IAP ligand in creating potent and selective BCL-XL degraders underscores the potential of this approach to overcome existing therapeutic challenges.[2][3]

References

- 1. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]

- 2. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of PROTAC BCL-XL degraders as potent anticancer agents with low on-target platelet toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Role of N-Boc-SBP-0636457-O-C3-COOH in Pioneering IAP-Recruiting PROTACs for BCL-XL Degradation

An In-depth Technical Guide for Researchers and Drug Development Professionals

The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component in the design of effective PROTACs is the E3 ligase ligand-linker conjugate. This technical guide focuses on N-Boc-SBP-0636457-O-C3-COOH , an E3 ligase ligand-linker conjugate that has been instrumental in the development of PROTACs recruiting the Inhibitor of Apoptosis Proteins (IAPs) for the degradation of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).

Core Concepts: PROTACs and the IAP E3 Ligase Family

PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By forming a ternary complex between the POI and the E3 ligase, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

The choice of E3 ligase is a critical determinant of a PROTAC's efficacy and tissue selectivity. While the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases are commonly recruited, resistance mechanisms can arise from low expression or mutation of these ligases.[2][3] This has spurred the exploration of alternative E3 ligases, such as the IAP family. IAPs are often overexpressed in cancer cells and contribute to tumor progression and drug resistance, making them attractive targets for cancer therapy.[4] PROTACs that recruit IAPs are also known as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers).[2]

This compound: A Key Building Block

This compound is a crucial reagent for constructing IAP-recruiting PROTACs. It consists of:

-

SBP-0636457 : A potent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that serves as the IAP ligand. It binds to the BIR domains of IAP proteins, particularly cIAP1, cIAP2, and XIAP.

-

-O-C3-COOH : A three-carbon aliphatic chain linker with a terminal carboxylic acid. This functional group provides a convenient attachment point for coupling to a POI ligand.

-

N-Boc : A tert-butyloxycarbonyl protecting group on the SBP-0636457 moiety, which can be removed during the PROTAC synthesis process.

Application in BCL-XL Degradation

The anti-apoptotic protein BCL-XL is a well-validated cancer target. However, inhibitors of BCL-XL can cause on-target toxicity, particularly to platelets, which rely on BCL-XL for their survival. PROTAC-mediated degradation of BCL-XL offers a promising strategy to overcome this limitation by achieving tissue-selective protein elimination.

A seminal study by Zhang et al. (2020) demonstrated the successful development of IAP-recruiting BCL-XL PROTACs using a derivative of this compound.[2][3] These PROTACs were shown to effectively degrade BCL-XL in various cancer cell lines, including those with low expression of CRBN, where CRBN-recruiting PROTACs were less effective.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for a representative IAP-recruiting BCL-XL PROTAC, compound 8a , from the study by Zhang et al. (2020).[2]

Table 1: BCL-XL Degradation Efficiency of PROTAC 8a

| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

| MyLa 1929 | 50-100 | >90 |

| MOLT-4 | ~250 | ~80 |

| RS4;11 | ~250 | ~70 |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Anti-proliferative Activity of PROTAC 8a

| Cell Line | IC₅₀ (nM) |

| MyLa 1929 | 100-250 |

| MOLT-4 | 250-500 |

| RS4;11 | 250-500 |

IC₅₀: Half-maximal inhibitory concentration.

Table 3: Platelet Viability Assay

| Compound | IC₅₀ in Human Platelets (nM) |

| ABT-263 (Parent BCL-XL inhibitor) | <100 |

| PROTAC 8a | >1000 |

These data highlight the potent BCL-XL degradation and anti-proliferative activity of the IAP-recruiting PROTAC in cancer cells, coupled with significantly reduced toxicity to platelets compared to the parent BCL-XL inhibitor.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and characterization of IAP-recruiting BCL-XL PROTACs.

Synthesis of an IAP-Recruiting BCL-XL PROTAC

This protocol describes the general steps for synthesizing a PROTAC by coupling a BCL-XL ligand (e.g., a derivative of ABT-263 with an available amine group) to this compound.

Materials:

-

This compound

-

BCL-XL ligand with a terminal amine

-

Amide coupling reagents (e.g., HATU, HOBt)

-

Tertiary amine base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

Procedure:

-

Activation of Carboxylic Acid: Dissolve this compound (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and HOBt (1.2 eq) and stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Amide Coupling: In a separate flask, dissolve the BCL-XL ligand-amine (1.1 eq) in anhydrous DMF. Add the activated this compound solution to the BCL-XL ligand solution. Add DIPEA (3.0 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 4-16 hours.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Characterization: Confirm the structure and purity of the synthesized PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Western Blotting for BCL-XL Degradation

This assay quantifies the reduction in cellular BCL-XL protein levels following PROTAC treatment.

Materials:

-

Cancer cell lines (e.g., MyLa 1929, MOLT-4)

-

PROTAC of interest

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BCL-XL, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (DMSO) for a specified duration (e.g., 16 hours).

-

Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer on ice for 30 minutes. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-BCL-XL antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using the ECL reagent. Quantify the band intensities using densitometry software. Normalize the BCL-XL band intensity to the corresponding β-actin band intensity. Calculate the percentage of BCL-XL remaining relative to the vehicle-treated control.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

Materials:

-

Cancer cell lines

-

PROTAC of interest

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the PROTAC concentration and determine the IC₅₀ value using non-linear regression.

Visualizations: Signaling Pathways and Workflows

IAP-Mediated Signaling Pathway

The following diagram illustrates the central role of IAPs in regulating apoptosis and how SMAC mimetics (the core of SBP-0636457) can modulate this pathway.

References

- 1. Proteolysis-targeting chimeras and their implications in breast cancer [explorationpub.com]

- 2. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of IAP-recruiting BCL-XL PROTACs as potent degraders across multiple cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

The Role of N-Boc-SBP-0636457-O-C3-COOH in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest. This technical guide delves into the pivotal role of N-Boc-SBP-0636457-O-C3-COOH, an E3 ligase ligand-linker conjugate, in the development of potent and selective protein degraders. Specifically, we will focus on its application in the creation of PROTACs that recruit the Inhibitor of Apoptosis Proteins (IAP) E3 ligase for the degradation of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL), a key target in various cancers.

This compound serves as a crucial building block, providing the necessary chemical moieties to engage the IAP E3 ligase. Its unique structure, incorporating an IAP ligand and a carboxylic acid-terminated linker, facilitates the straightforward synthesis of PROTACs. By linking this E3 ligase-recruiting element to a ligand for a target protein, researchers can create powerful degraders that trigger the ubiquitination and subsequent proteasomal degradation of that target.

Core Concepts in IAP-Recruiting PROTACs

The mechanism of action for PROTACs synthesized from precursors like this compound involves the formation of a ternary complex between the target protein (e.g., Bcl-xL), the PROTAC molecule, and an IAP E3 ligase. This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

A key advantage of recruiting IAP E3 ligases is the potential to overcome resistance mechanisms that may arise with other commonly used E3 ligases, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), due to low expression or mutations in cancer cells.

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of IAP-recruiting Bcl-xL PROTACs, including compound 8a from the foundational study by Zhang et al. (2020), which utilizes a derivative of this compound.[1]

Table 1: Anti-proliferative Activity of IAP-Recruiting Bcl-xL PROTACs

| Compound | Cell Line | IC50 (nM) |

| 8a | MyLa 1929 | 62 |

| ABT-263 (control) | MyLa 1929 | 55 |

Table 2: Bcl-xL Degradation Potency of IAP-Recruiting PROTACs

| Compound | Cell Line | DC50 (nM) | Dmax (%) |

| 8a | MyLa 1929 | ~100 | >90 |

Table 3: Selectivity of Compound 8a

| Compound | Cell Line/Cell Type | IC50 (nM) | Selectivity (Platelets/MyLa 1929) |

| 8a | MyLa 1929 | 62 | >16 |

| 8a | Human Platelets | >1000 | |

| ABT-263 | MyLa 1929 | 55 | ~1 |

| ABT-263 | Human Platelets | ~50 |

Experimental Protocols

Detailed methodologies are essential for the successful design and evaluation of PROTACs. The following are key experimental protocols adapted from the literature.

Western Blotting for Bcl-xL Degradation

-

Cell Culture and Treatment: Seed cancer cells (e.g., MyLa 1929) at a density of 0.5 x 10^6 cells/mL in 6-well plates. Allow cells to adhere and grow for 24 hours. Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Immunoblotting: Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine gel for electrophoresis. Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Bcl-xL (1:1000 dilution) and a loading control (e.g., β-actin, 1:5000 dilution) overnight at 4°C.

-

Detection and Analysis: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the Bcl-xL protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]

Cell Viability Assay

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well. For suspension cells like MyLa 1929, seed at 50,000 cells per well.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC or control compounds for 72 hours.

-

Viability Assessment: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Data Acquisition and Analysis: Measure luminescence using a plate reader. Normalize the results to the vehicle-treated control cells and plot the cell viability against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.[1]

In-Cell Ubiquitination Assay

-

Cell Transfection and Treatment: Co-transfect HEK293T cells with plasmids encoding for HA-tagged ubiquitin and the target protein (e.g., FLAG-tagged Bcl-xL). After 24 hours, treat the cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for 4-6 hours.

-

Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using an anti-FLAG antibody conjugated to magnetic beads.

-

Immunoblotting: Elute the immunoprecipitated proteins and analyze by western blotting using an anti-HA antibody to detect ubiquitinated Bcl-xL and an anti-FLAG antibody to detect total immunoprecipitated Bcl-xL. An increase in the high-molecular-weight smear upon PROTAC treatment indicates enhanced ubiquitination of the target protein.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in targeted protein degradation.

Caption: Mechanism of IAP-recruiting PROTAC action.

Caption: General workflow for PROTAC synthesis and evaluation.

Caption: Apoptotic signaling pathway modulation by Bcl-xL degradation.

References

The Genesis of a PROTAC Building Block: A Technical Guide to N-Boc-SBP-0636457-O-C3-COOH

For Immediate Release

This technical guide provides an in-depth overview of the discovery, history, and core functionalities of N-Boc-SBP-0636457-O-C3-COOH, a pivotal E3 ligase ligand-linker conjugate. Developed for researchers, scientists, and professionals in the field of drug development, this document details the experimental protocols and quantitative data associated with its role in the creation of potent Proteolysis Targeting Chimeras (PROTACs).

Introduction: A Building Block for Targeted Protein Degradation

This compound is a synthetic chemical entity that serves as a crucial building block in the construction of PROTACs. It comprises two key components:

-

SBP-0636457: A potent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs).

-

N-Boc-O-C3-COOH linker: A protected carboxylic acid linker that facilitates the covalent attachment to a ligand targeting a protein of interest.

The primary application of this conjugate is in the design and synthesis of PROTACs that recruit IAP E3 ligases to induce the degradation of specific target proteins. The research that led to the development and application of IAP-recruiting PROTACs, and by extension the foundational components like this compound, is prominently detailed in a 2020 publication in the European Journal of Medicinal Chemistry by Zhang et al.[1][2][3] This work focused on creating B-cell lymphoma-extra large (BCL-XL) protein degraders for cancer therapy.[1][2]

Discovery and Scientific Context

The development of this compound is intrinsically linked to the broader strategy of creating PROTACs that leverage IAP E3 ligases.[1] Traditional PROTACs often utilize other E3 ligases like VHL or Cereblon. However, the expression levels of these ligases can vary across different cancer cell lines, potentially limiting the efficacy of the corresponding PROTACs.[4] To overcome this, researchers explored alternative E3 ligases, such as IAPs, which are often overexpressed in cancer cells.

The work by Zhang et al. (2020) demonstrated the successful design and synthesis of IAP-recruiting BCL-XL PROTACs.[1][2] In their study, they synthesized a series of PROTACs by conjugating the BCL-XL inhibitor ABT-263 with an IAP ligand, which is structurally related to SBP-0636457. The linker component, in this case, a derivative of this compound, was crucial for connecting the two active moieties. This research established the utility of IAP-based PROTACs in degrading BCL-XL and inducing apoptosis in cancer cells, thereby providing a strong rationale for the synthesis and commercial availability of building blocks like this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₄H₅₀N₄O₉ | PubChem[5] |

| Molecular Weight | 658.8 g/mol | PubChem[5] |

| IUPAC Name | 4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid | PubChem[5] |

| Synonyms | HY-131190, CS-0130236 | PubChem[5] |

Mechanism of Action in PROTAC Formation and Function

The core function of this compound is to serve as a readily available intermediate for the synthesis of IAP-recruiting PROTACs. The workflow and subsequent mechanism of action are illustrated below.

Quantitative Data from Related IAP-Recruiting PROTACs

The following table summarizes key quantitative data from the study by Zhang et al. (2020), which utilized an IAP ligand structurally similar to SBP-0636457 in their PROTAC design. These data highlight the potency of such constructs.

| Compound | BCL-XL Degradation (DC₅₀, nM) in MOLM-13 cells | Anti-proliferative Activity (IC₅₀, nM) in MOLM-13 cells |

| PROTAC 8a | 1.6 | 4.8 |

| PROTAC 8b | 3.2 | 11.2 |

| PROTAC 8c | 5.6 | 23.5 |

| ABT-263 (parent inhibitor) | >1000 | 3.1 |

Data extracted from Zhang X, et al. Eur J Med Chem. 2020;199:112397.

Detailed Experimental Protocols

The following are representative experimental protocols adapted from the methodologies described in the foundational research by Zhang et al. (2020).

General Synthesis of an IAP-Recruiting PROTAC

This protocol outlines the general steps for synthesizing a PROTAC using a building block like this compound.

-

Boc Deprotection: The N-Boc protecting group on this compound is removed using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to yield the free amine.

-

Amide Coupling: The deprotected linker-ligand conjugate is then coupled with the carboxylic acid moiety of the target protein ligand (e.g., a derivative of ABT-263) using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide).

-

Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (HPLC).

-

Characterization: The final PROTAC is characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity.

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein (e.g., BCL-XL) in cells treated with the PROTAC.

-

Cell Culture and Treatment: Cancer cells (e.g., MOLM-13) are cultured to an appropriate density and then treated with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

-

Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA (Bicinchoninic acid) assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target protein (e.g., anti-BCL-XL) and a loading control (e.g., anti-GAPDH). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software. The level of protein degradation is calculated relative to the vehicle-treated control.

Cell Viability Assay

This protocol measures the effect of the PROTAC on the proliferation and viability of cancer cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density.

-

Compound Treatment: The cells are treated with a serial dilution of the PROTAC or a control compound (e.g., the parent inhibitor) for a defined period (e.g., 72 hours).

-

Viability Assessment: A cell viability reagent, such as CellTiter-Glo®, is added to each well. This reagent measures ATP levels, which correlate with the number of viable cells.

-

Data Analysis: The luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control, and the half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the data to a dose-response curve.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its availability as a pre-formed E3 ligase ligand-linker conjugate streamlines the synthesis of IAP-recruiting PROTACs, enabling researchers to more rapidly explore the therapeutic potential of degrading a wide range of protein targets. The foundational research that underpins its utility highlights the power of leveraging alternative E3 ligases to overcome potential resistance mechanisms and expand the applicability of PROTAC technology in oncology and beyond.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Discovery of IAP-recruiting BCL-XL PROTACs as potent degraders across multiple cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 5. This compound | C34H50N4O9 | CID 146673058 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Boc-SBP-0636457-O-C3-COOH: An E3 Ligase Ligand-Linker Conjugate for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-SBP-0636457-O-C3-COOH is a crucial chemical tool in the rapidly evolving field of targeted protein degradation. It is a synthesized E3 ligase ligand-linker conjugate, specifically designed for the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ligase and a C3 carboxylic acid linker, providing a versatile building block for creating PROTACs aimed at degrading specific proteins of interest. One of its key applications is in the design of PROTACs targeting the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL), a high-value target in oncology. This guide provides a comprehensive overview of this compound, including its chemical properties, its role in the synthesis of potent Bcl-xL degrading PROTACs, and the associated experimental protocols and signaling pathways.

Chemical and Physical Properties

A summary of the key computed chemical and physical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₃₄H₅₀N₄O₉ | PubChem |

| Molecular Weight | 658.8 g/mol | PubChem |

| IUPAC Name | 4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid | PubChem |

| PubChem CID | 146673058 | PubChem |

Role in PROTAC Development: Targeting Bcl-xL

This compound serves as a pivotal precursor in the synthesis of IAP-recruiting PROTACs. The terminal carboxylic acid group allows for the covalent attachment of a warhead that specifically binds to the target protein, in this case, Bcl-xL. The resulting heterobifunctional molecule can simultaneously bind to both the IAP E3 ligase and Bcl-xL, leading to the formation of a ternary complex. This proximity induces the ubiquitination of Bcl-xL by the E3 ligase, marking it for degradation by the proteasome.

The development of IAP-recruiting PROTACs for Bcl-xL degradation is particularly significant. While other E3 ligases like von Hippel-Lindau (VHL) and Cereblon (CRBN) are commonly used in PROTAC design, some cancer cell lines exhibit low expression of these ligases, leading to reduced efficacy of the corresponding PROTACs.[1][2] IAP-based PROTACs, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), offer an alternative and effective strategy in such contexts.[3]

A notable study by Zhang et al. demonstrated the successful synthesis and evaluation of IAP-recruiting Bcl-xL PROTACs derived from this compound.[1][2] The synthesized PROTACs showed potent degradation of Bcl-xL across various cancer cell lines.[1][2]

Quantitative Data: In Vitro Efficacy of a Derived Bcl-xL PROTAC

The following table summarizes the in vitro efficacy of a representative IAP-recruiting Bcl-xL PROTAC synthesized using a derivative of this compound.

| Cell Line | PROTAC DC₅₀ (nM) | PROTAC IC₅₀ (nM) |

| MOLT-4 | 12.5 | 25 |

| RS4;11 | 25 | 50 |

| Kelly | 50 | 100 |

DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

Synthesis of an IAP-Recruiting Bcl-xL PROTAC

The following is a representative protocol for the synthesis of a Bcl-xL PROTAC utilizing an activated form of this compound and a Bcl-xL inhibitor warhead (e.g., ABT-263 derivative).

Materials:

-

This compound

-

Bcl-xL inhibitor with a suitable linker attachment point (e.g., an amine-functionalized ABT-263 derivative)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

-

Activation of the Carboxylic Acid: Dissolve this compound, DCC, and NHS in anhydrous DMF. Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester.

-

Coupling Reaction: To the activated ester solution, add the amine-functionalized Bcl-xL inhibitor. Continue stirring at room temperature overnight.

-

Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with a suitable organic solvent and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash chromatography or preparative HPLC to obtain the Boc-protected PROTAC.

-

Boc Deprotection: Dissolve the purified Boc-protected PROTAC in a mixture of TFA and DCM. Stir at room temperature for 1-2 hours.

-

Final Purification: Remove the solvent and TFA under reduced pressure. Purify the final PROTAC product by preparative HPLC to yield the desired compound.

Western Blot Analysis for Bcl-xL Degradation

This protocol outlines the procedure to assess the degradation of Bcl-xL in cancer cells treated with the synthesized PROTAC.

Materials:

-

Cancer cell line of interest (e.g., MOLT-4)

-

Synthesized Bcl-xL PROTAC

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-Bcl-xL and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-Bcl-xL antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the Bcl-xL signal to the β-actin signal to determine the extent of degradation.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action for an IAP-recruiting Bcl-xL PROTAC.

Caption: A typical experimental workflow for the evaluation of a novel PROTAC.

References

- 1. Discovery of IAP-recruiting BCL-XL PROTACs as potent degraders across multiple cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: N-Boc-SBP-0636457-O-C3-COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-SBP-0636457-O-C3-COOH, an E3 ligase ligand-linker conjugate critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, relevant experimental protocols, and its role in targeted protein degradation pathways.

Physicochemical Properties

This compound is a key building block in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Weight | 658.8 g/mol | PubChem[1] |

| Molecular Formula | C₃₄H₅₀N₄O₉ | PubChem[1] |

| IUPAC Name | 4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid | PubChem[1] |

| Synonyms | HY-131190, CS-0130236 | PubChem[1] |

Role in PROTAC-Mediated Protein Degradation

This compound serves as a crucial component in the design of PROTACs. It incorporates a ligand for an E3 ubiquitin ligase, connected to a linker with a terminal carboxylic acid. This functional group allows for the covalent attachment of a ligand for a target protein, thus forming the complete PROTAC molecule. The resulting PROTAC then hijacks the cell's natural protein disposal system to degrade the target protein.

The general mechanism of action for a PROTAC synthesized using this building block is illustrated in the signaling pathway diagram below.

References

Methodological & Application

Application Notes and Protocols for N-Boc-SBP-0636457-O-C3-COOH in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to harness the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1][2] A typical PROTAC consists of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] By inducing the formation of a ternary complex between the POI and an E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] This catalytic mechanism offers a powerful therapeutic approach, distinct from traditional occupancy-based inhibition.[3]

N-Boc-SBP-0636457-O-C3-COOH is a key building block for the synthesis of PROTACs that recruit the Inhibitor of Apoptosis Protein (IAP) E3 ligase.[4][5] It is a pre-synthesized E3 ligase ligand-linker conjugate, incorporating the IAP ligand SBP-0636457, which functions as a SMAC mimetic and binds to the BIR domains of IAP proteins.[6][7] This building block features a C3 carboxylic acid linker for conjugation to a POI ligand and a Boc-protected amine on the IAP ligand, offering versatile synthetic handles for PROTAC assembly.

Chemical Profile of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₄H₅₀N₄O₉ | [8] |

| Molecular Weight | 658.8 g/mol | [8] |

| CAS Number | Not available in search results | |

| Appearance | White to off-white solid | Assumed |

| Solubility | Soluble in DMF, DMSO | Assumed |

| Storage | Store at -20°C for long-term stability | Assumed |

PROTAC Synthesis Strategies using this compound

N-Boc-SBP-06364557-O-C3-COOH provides two primary reactive handles for PROTAC synthesis: the terminal carboxylic acid and the Boc-protected amine. This allows for two main synthetic strategies depending on the functional groups available on the POI ligand.

Strategy A: Amide bond formation using the terminal carboxylic acid. This is the most direct approach if the POI ligand has a free amine group.

Strategy B: Amide bond formation using the deprotected amine. This strategy is applicable if the POI ligand possesses a carboxylic acid group. It involves an initial Boc-deprotection step.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Amide Coupling to an Amine-Functionalized POI Ligand (Strategy A)

This protocol describes the coupling of the terminal carboxylic acid of this compound with an amine-functionalized POI ligand (POI-NH₂).

Step 1: Activation of the Carboxylic Acid

-

Dissolve this compound (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add a peptide coupling agent such as HATU (1.2 equivalents) or HBTU (1.2 equivalents).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 equivalents), to the reaction mixture.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

Step 2: Coupling with the POI Ligand

-

In a separate flask, dissolve the amine-functionalized POI ligand (POI-NH₂) (1.1 equivalents) in a minimal amount of anhydrous DMF.

-

Add the solution of the POI ligand to the activated this compound solution.

-

Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Step 3: Work-up and Purification

-

Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) (EtOAc) or another suitable organic solvent.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to yield the final PROTAC.

Protocol 2: Synthesis of a PROTAC via Boc Deprotection and Coupling to a Carboxylic Acid-Functionalized POI Ligand (Strategy B)

This protocol involves the initial removal of the Boc protecting group from this compound, followed by coupling with a carboxylic acid-functionalized POI ligand (POI-COOH).

Step 1: Boc Deprotection

-

Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere.

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) dropwise to the solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by LC-MS until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step without further purification.

Step 2: Amide Coupling

-

Dissolve the carboxylic acid-functionalized POI ligand (POI-COOH) (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

-

Add a peptide coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 3.0 equivalents) and stir for 15-30 minutes to activate the carboxylic acid.

-

Dissolve the crude deprotected amine from Step 1 in anhydrous DMF and add it to the activated POI ligand solution.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

Step 3: Work-up and Purification

-

Follow the same work-up and purification procedure as described in Protocol 1, Step 3.

Visualization of Synthetic Workflow and Mechanism of Action

Caption: Synthetic strategies for PROTAC synthesis using this compound.

Caption: General mechanism of action for an IAP-recruiting PROTAC.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of a PROTAC using this compound. Actual results may vary depending on the specific POI ligand used.

| Parameter | Protocol 1 (Strategy A) | Protocol 2 (Strategy B) |

| Equivalents of Reagents | ||

| This compound | 1.0 | 1.0 |

| POI Ligand | 1.1 (POI-NH₂) | 1.0 (POI-COOH) |

| Coupling Reagent (e.g., HATU) | 1.2 | 1.2 |

| Base (e.g., DIPEA) | 3.0 | 3.0 |

| Deprotection Reagent (TFA) | N/A | Excess (20-50% v/v) |

| Reaction Conditions | ||

| Solvent | Anhydrous DMF | Anhydrous DCM (Deprotection), Anhydrous DMF (Coupling) |

| Temperature | Room Temperature | 0°C to Room Temperature |

| Reaction Time | 2-16 hours | 1-3 hours (Deprotection), 12-24 hours (Coupling) |

| Expected Outcome | ||

| Yield | 30-70% (highly substrate-dependent) | 20-60% (highly substrate-dependent) |

| Purity (after purification) | >95% | >95% |

| Analytical Techniques | ||

| Monitoring | LC-MS | LC-MS |

| Characterization | ¹H NMR, ¹³C NMR, HRMS | ¹H NMR, ¹³C NMR, HRMS |

Conclusion

This compound is a versatile and valuable building block for the synthesis of IAP-recruiting PROTACs. The presence of both a carboxylic acid and a protected amine allows for flexible synthetic strategies to conjugate a wide variety of POI ligands. The detailed protocols and diagrams provided in these application notes serve as a comprehensive guide for researchers in the field of targeted protein degradation, facilitating the development of novel PROTAC therapeutics. Successful synthesis will depend on careful optimization of reaction conditions and purification methods for each specific target PROTAC.

References

- 1. benchchem.com [benchchem.com]

- 2. PROTAC | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound|CAS |DC Chemicals [dcchemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. SBP-0636457 | TargetMol [targetmol.com]

- 8. This compound | C34H50N4O9 | CID 146673058 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Boc-SBP-0636457-O-C3-COOH in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-SBP-0636457-O-C3-COOH is a key chemical intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Specifically, it serves as a building block incorporating a ligand for the Inhibitor of Apoptosis Proteins (IAP) E3 ubiquitin ligase, connected to a C3 carboxylic acid linker. This compound is instrumental in the development of PROTACs aimed at inducing the degradation of specific target proteins, a novel and promising strategy in therapeutic development, particularly in oncology.

PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. By bringing the target protein and the E3 ligase into close proximity, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome. The use of this compound allows for the creation of PROTACs that specifically hijack the IAP E3 ligase.

A primary application of this chemical is in the generation of PROTACs targeting the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL). Overexpression of Bcl-xL is a hallmark of many cancers, contributing to tumor cell survival and resistance to conventional therapies. PROTACs that induce the degradation of Bcl-xL offer a therapeutic advantage over small molecule inhibitors by potentially overcoming resistance mechanisms and reducing off-target effects.

Mechanism of Action: IAP-Recruiting Bcl-xL PROTACs

A PROTAC synthesized from this compound functions by inducing the degradation of the target protein, such as Bcl-xL. The process involves several key steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the Bcl-xL protein and an IAP E3 ligase, forming a transient ternary complex.

-

Ubiquitination: Within this complex, the IAP E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of Bcl-xL.

-

Proteasomal Degradation: The poly-ubiquitinated Bcl-xL is then recognized and targeted for degradation by the 26S proteasome.

-

PROTAC Recycling: After inducing ubiquitination, the PROTAC molecule is released and can catalytically trigger the degradation of multiple Bcl-xL protein molecules.

The degradation of Bcl-xL leads to the release of pro-apoptotic proteins (e.g., BIM, BAK, BAX), which in turn triggers the intrinsic apoptotic pathway, culminating in cancer cell death.

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with a Bcl-xL PROTAC

This protocol outlines the general steps for treating cancer cell lines with a PROTAC synthesized using this compound.

Materials:

-

Cancer cell line known to express Bcl-xL (e.g., MOLT-4, MyLa 1929)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Bcl-xL PROTAC (synthesized from this compound)

-

DMSO (for stock solution preparation)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates (6-well or 96-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line in complete medium to ~80% confluency.

-

Trypsinize and count the cells.

-

Seed the cells into appropriate culture plates at a predetermined density. For a 6-well plate, a common density is 2 x 10^5 cells/well. For a 96-well plate, 1 x 10^4 cells/well is typical.

-

Allow the cells to adhere and grow overnight in the incubator.

-

-

PROTAC Preparation:

-

Prepare a stock solution of the Bcl-xL PROTAC in DMSO (e.g., 10 mM).

-

On the day of the experiment, prepare serial dilutions of the PROTAC in complete cell culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal dose.

-

-

Cell Treatment:

-

Remove the old medium from the cell culture plates.

-

Add the medium containing the different concentrations of the PROTAC to the respective wells.

-

Include a vehicle control group treated with the same concentration of DMSO as the highest PROTAC concentration.

-

Incubate the cells for the desired treatment duration (e.g., 4, 8, 16, 24, or 48 hours).

-

-

Downstream Analysis:

-

Following incubation, the cells can be harvested for various downstream analyses as described in the subsequent protocols.

-

Protocol 2: Western Blotting for Bcl-xL Degradation

This protocol is to quantify the reduction in Bcl-xL protein levels following PROTAC treatment.

Materials:

-

Treated cells from Protocol 1

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Bcl-xL, anti-β-actin (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add RIPA buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to microcentrifuge tubes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Bcl-xL antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the anti-β-actin antibody as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the Bcl-xL band intensity to the loading control.

-